molecular formula C11H12BrNO4S B2954340 (S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1308922-45-3

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2954340
CAS No.: 1308922-45-3
M. Wt: 334.18
InChI Key: MOKRXKCJCWTOBK-VIFPVBQESA-N
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Description

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Bromination: The bromophenyl moiety can be introduced through a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The bromophenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((2-Chlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-1-((2-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

(2S)-1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRXKCJCWTOBK-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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